1,2-Dilinoleoylglycerol

Lipoprotein Metabolism Lipidomics Cardiovascular Research

Achieve unambiguous DAG isomer identification in lipidomics. Substituting 1,2-dilinoleoylglycerol with other DAG species compromises enzymatic specificity and metabolic data integrity. - Resolves co-eluting 1,2- vs. 1,3-isomers in human VLDL (14.24% vs. 17.93% abundance)【Local Differentiation Evidence†L0-L30】. - Validates cholinephosphotransferase substrate preference ranking for pulmonary surfactant models【Local Differentiation Evidence†L0-L30】. - Enables study of oxidized lipid PKC activation independent of calcium/phosphatidylserine【Local Differentiation Evidence†L0-L30】.

Molecular Formula C39H68O5
Molecular Weight 617.0 g/mol
CAS No. 2442-62-8
Cat. No. B027625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dilinoleoylglycerol
CAS2442-62-8
Synonyms(9Z,12Z)-9,12-Octadecadienoic Acid 1,1’-[1-(Hydroxymethyl)-1,2-ethanediyl]ester;  1,2-Dilinolein
Molecular FormulaC39H68O5
Molecular Weight617.0 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3
InChIKeyMQGBAQLIFKSMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dilinoleoylglycerol Specifications & Procurement


1,2-Dilinoleoylglycerol (CAS 2442-62-8), also known as glyceryl 1,2-dilinoleate, is a diacylglycerol (DAG) consisting of a glycerol backbone esterified at the sn-1 and sn-2 positions with two linoleic acid (18:2) moieties . This specific positional isomer is characterized by a molecular formula of C₃₉H₆₈O₅ and a molecular weight of 616.95 g/mol . As an endogenous lipid signaling molecule and metabolic intermediate, it is identified as a component of phosphatidic acid in rat liver mitochondria and spinach chloroplast membranes, and is recognized as a human and mouse metabolite [1]. Its procurement requires attention to stereochemical and isomeric purity, as it exists alongside other positional isomers with distinct biological and physical properties.

Endogenous lipid signaling molecule and metabolic intermediate
Requires positional isomer purity; 1,2-sn configuration distinct from 1,3-isomer
Supports lipidomics, enzymology, and oxidative signaling research

Why 1,2-Dilinoleoylglycerol Cannot Be Substituted


Substituting 1,2-dilinoleoylglycerol with other diacylglycerol species—even closely related analogs—is scientifically unsound due to distinct differences in enzymatic specificity, biological activity, and metabolic fate. For instance, the positional isomer 1,3-dilinoleoylglycerol exhibits different abundance profiles in human lipoproteins (17.93 ± 1.42% vs. 14.24 ± 1.02%) [1] and will partition differently in chromatographic separations. Furthermore, the specific sn-1,2 configuration is essential for recognition by key lipid-modifying enzymes; cholinephosphotransferase from rabbit lung microsomes discriminates among DAG species, ranking 1,2-dilinoleoylglycerol below 1-stearoyl-2-linoleoylglycerol, 1,2-dilinolenoylglycerol, and 1,3-dioleoylglycerol in substrate preference [2]. Even the oxidized derivatives of this specific compound exhibit unique potency in activating protein kinase C (PKC) [3]. These data underscore that functional equivalence cannot be assumed across the DAG class, and substitution without rigorous validation risks experimental irreproducibility.

Isomer mismatch
1,3-dilinoleoylglycerol exhibits different VLDL abundance and chromatographic behavior; direct substitution introduces quantitative bias.
Enzyme specificity
Cholinephosphotransferase discriminates among DAG species; substrate ranking shifts with fatty acid composition and position, altering kinetic interpretation.
Oxidation-state dependency
Oxidized derivatives activate PKC via a calcium/PS-independent mechanism; non-oxidized DAGs and other oxidized species may not replicate this signaling property.

1,2-Dilinoleoylglycerol Comparative Evidence


1,2- vs 1,3-Dilinoleoylglycerol in VLDL

In human very-low-density lipoproteins (VLDL), the positional isomers of dilinoleoylglycerol are not equally abundant. A validated reversed-phase HPLC method quantified 1,2-dilinoleoylglycerol at 14.24 ± 1.02% of total diacylglycerols, while the 1,3-isomer constituted a significantly higher proportion at 17.93 ± 1.42% [1]. This differential distribution in a physiologically relevant lipid compartment demonstrates that the two isomers are metabolically distinct entities, not interchangeable proxies.

VLDL Isomer Abundance
Head-to-head
1,2-isomer: 14.24 ± 1.02% vs. 1,3-isomer: 17.93 ± 1.42% in VLDL DAG pool
Isomer-specific quantification required; substitution biases lipidomic data.
Reversed-phase HPLC; p
Enzyme Substrate Rank
Head-to-head
Ranked 4th of 5 DAGs; lower preference than 1,3-dioleoylglycerol
Ranking context critical for pulmonary phosphatidylcholine synthesis assays.
Rabbit lung microsomes; relative activity ordering
Oxidized DAG PKC Activation
Head-to-head
1,2-LLG-OOH and 1,2-LLG-OH activate PKC comparably to PMA, Ca²⁺/PS-independent
Supports non-canonical PKC signaling research; distinct from canonical DAG activation.
Rat brain PKC; qualitative comparison
Patent Compositional Spec
Class-level
Defined at 0.24–0.35% w/w in a 13-glyceride pharmaceutical composition
Supports QC reference standard development for multi-glyceride formulations.
Patent HK1236405A; batch-to-batch consistency context
GPR120 Pharmacophore
Class-level
Linoleoyl (18:2, ω-6) vs. oleoyl (18:1, ω-9); unsaturation difference predicts biased signaling
Predicted differential receptor activation; substitution may confound lipid-sensing studies.
Based on known GPR120 fatty acid pharmacology; no direct DAG comparison
Lipoprotein Metabolism Lipidomics Cardiovascular Research

Cholinephosphotransferase Substrate Preference

The enzyme cholinephosphotransferase (EC 2.7.8.2), critical for pulmonary surfactant phospholipid synthesis, exhibits a defined hierarchy of substrate preference among diacylglycerols. In rabbit lung microsomes, the order of preference was experimentally determined as: 1-stearoyl-2-linoleoylglycerol > 1,2-dilinolenoylglycerol > 1,3-dioleoylglycerol > 1,2-dilinoleoylglycerol > 1-stearoyl-2-oleoylglycerol [1]. 1,2-Dilinoleoylglycerol thus occupies a specific, intermediate position in this kinetic ranking. Its activity is distinct from the more preferred 1-stearoyl-2-linoleoylglycerol and the less preferred 1-stearoyl-2-oleoylglycerol, and notably differs from the positional isomer 1,3-dioleoylglycerol which is a better substrate.

Enzyme Substrate Rank
Head-to-head
Ranked 4th of 5 DAGs; lower preference than 1,3-dioleoylglycerol
Ranking context critical for pulmonary phosphatidylcholine synthesis assays.
Rabbit lung microsomes; relative activity ordering
Enzymology Phospholipid Synthesis Pulmonary Surfactant

PKC Activation by Oxidized 1,2-Dilinoleoylglycerol

The oxidized derivatives of 1,2-dilinoleoylglycerol—specifically 1,2-dilinoleoylglycerol hydroperoxide (1,2-LLG-OOH) and hydroxide (1,2-LLG-OH)—activate protein kinase C (PKC) isolated from rat brain with an efficiency comparable to the potent PKC activator phorbol 12-myristate 13-acetate (PMA) [1]. Critically, this activation occurs even in the absence of calcium ions and phosphatidylserine, which are normally required for canonical DAG-mediated PKC activation [1]. This represents a unique functional property of the oxidized form of this specific DAG species, distinguishing it from non-oxidized DAGs and potentially from oxidized forms of other DAGs.

Oxidized DAG PKC Activation
Head-to-head
1,2-LLG-OOH and 1,2-LLG-OH activate PKC comparably to PMA, Ca²⁺/PS-independent
Supports non-canonical PKC signaling research; distinct from canonical DAG activation.
Rat brain PKC; qualitative comparison
Cell Signaling Protein Kinase C Oxidative Stress

1,2-Dilinoleate Specification in Patent

A patent (HK1236405A) defines a specific pharmaceutical compound comprising a mixture of 13 glycerides, within which 1,2-dilinoleate diglyceride is present at a precisely defined range of 0.24–0.35% of the total composition [1]. This narrow specification underscores its role as a defined, minor but essential component in a complex lipid mixture with intended pharmaceutical activity. The inclusion of this exact compound, and not another DAG, at this specific weight percentage, highlights a formulation requirement that would be disrupted by substitution.

Patent Compositional Spec
Class-level
Defined at 0.24–0.35% w/w in a 13-glyceride pharmaceutical composition
Supports QC reference standard development for multi-glyceride formulations.
Patent HK1236405A; batch-to-batch consistency context
Pharmaceutical Formulation Lipid-Based Drug Delivery Quality Control

GPR120 Signaling: Linoleoyl vs Oleoyl DAG

While a direct head-to-head comparison of 1,2-dilinoleoylglycerol and 1,2-dioleoylglycerol on a specific receptor is not available in the accessed literature, class-level inference from the known pharmacology of GPR120 (FFAR4) indicates that the degree of fatty acid unsaturation critically determines receptor activation and downstream signaling bias. GPR120 is a long-chain fatty acid receptor that differentiates between ω-3, ω-6 (linoleic), and ω-9 (oleic) fatty acids, leading to distinct coupling to Gq and β-arrestin pathways [1]. Therefore, a DAG containing two linoleoyl (18:2) chains will present a different pharmacophore to lipid-sensing receptors and metabolizing enzymes than one containing oleoyl (18:1) chains, with predicted consequences for inflammatory signaling and metabolic regulation.

GPR120 Pharmacophore
Class-level
Linoleoyl (18:2, ω-6) vs. oleoyl (18:1, ω-9); unsaturation difference predicts biased signaling
Predicted differential receptor activation; substitution may confound lipid-sensing studies.
Based on known GPR120 fatty acid pharmacology; no direct DAG comparison
Lipid Signaling GPR120 Inflammation

1,2-Dilinoleoylglycerol Research & Industrial Applications


Lipoprotein Metabolism and Cardiovascular Biomarker Research

The distinct abundance of 1,2-dilinoleoylglycerol (14.24 ± 1.02%) compared to its 1,3-isomer (17.93 ± 1.42%) in human VLDL [1] makes this compound an essential reference standard for lipidomic studies of dyslipidemia and cardiovascular disease. Accurate quantification of DAG positional isomers in patient samples requires a pure, well-characterized 1,2-dilinoleoylglycerol standard to calibrate HPLC or LC-MS methods and ensure correct isomer assignment.

Enzymology of Pulmonary Surfactant Phospholipid Synthesis

Given the established, intermediate substrate preference of cholinephosphotransferase for 1,2-dilinoleoylglycerol [1], this specific DAG is required for in vitro enzyme assays aiming to accurately model the kinetic parameters of pulmonary phosphatidylcholine synthesis. Use of a more preferred substrate (e.g., 1-stearoyl-2-linoleoylglycerol) would artificially elevate activity measurements, while a less preferred one (e.g., 1-stearoyl-2-oleoylglycerol) would depress them. This is critical for research on neonatal respiratory distress syndrome and surfactant replacement therapies.

Oxidative Lipid Signaling & PKC Activation

The unique ability of oxidized 1,2-dilinoleoylglycerol (1,2-LLG-OOH and 1,2-LLG-OH) to activate PKC in a calcium- and phosphatidylserine-independent manner, with potency comparable to PMA [1], positions this compound as a key reagent for investigating non-canonical PKC signaling. It is particularly relevant for research into the cellular response to oxidative stress and the role of lipid peroxidation products in inflammatory signaling cascades.

Quality Control Reference Standard for Lipid Formulations

As defined in patent HK1236405A, 1,2-dilinoleate diglyceride is a specified component (0.24–0.35%) in a multi-glyceride pharmaceutical composition [1]. Procuring a high-purity, analytically certified 1,2-dilinoleoylglycerol standard is necessary for manufacturers to develop robust QC methods (e.g., HPLC-ELSD/CAD) to verify the identity and quantity of this component in raw materials and finished drug products, ensuring batch-to-batch consistency and adherence to proprietary formulation specifications.

Application
Selection Property
Validation Focus
Lipoprotein Metabolism & Biomarker Research
Isomeric purity for VLDL DAG analysis
Isomer-resolved quantification by LC-MS or HPLC
Pulmonary Surfactant Enzyme Kinetics
Defined substrate ranking for cholinephosphotransferase
Kinetic assay consistency with endogenous DAG
Oxidative Lipid Signaling Studies
Oxidized derivative reactivity
Calcium/PS-independent PKC activation endpoint
QC Standard for Lipid Formulations
Certified compositional purity
QC method calibration for multi-glyceride composition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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